Welcome to the BenchChem Online Store!
molecular formula C8H6Cl2N2O2 B1507190 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 858956-27-1

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B1507190
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198442B2

Procedure details

A 500 mL multi-neck flask with overhead stirrer, thermocouple and condenser was charged with 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (35.0 g, 0.163 mol), ethyl acetate (105 mL) and N,N-dimethylformamide (1.19 g, 0.016 mol) at room temperature. Thionyl chloride (48.5 g, 0.408 mol) was added at room temperature over 50 minutes, and the reaction mixture was heated at 68° C. for 7 h. The reaction mixture was cooled to 25° C. and added over 30 minutes into a 500-mL multi-neck flask containing water (100 mL) while maintaining the temperature at 10-20° C. The resulting mixture was stirred for additional 30 minutes, and the organic layer was separated from the aqueous layer. The aqueous layer was extracted with additional ethyl acetate (20 mL), and the combined organic layers were washed with water. The organic layer containing 35.0 g (93% yield) of the title product was directly carried over to the next step.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](=O)[NH:6][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:4][C:3]=1[C:12]([OH:14])=[O:13].C(OCC)(=O)C.CN(C)C=O.S(Cl)([Cl:28])=O>O>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:6][C:7]=1[Cl:28]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.19 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
48.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
ADDITION
Type
ADDITION
Details
added over 30 minutes into a 500-mL multi-neck flask
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10-20° C
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate (20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.